

A Comparative Guide to Prexasertib Lactate and Olaparib Combination Therapy

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Compound of Interest		
Compound Name:	Prexasertib lactate	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the combination therapy involving **Prexasertib lactate** and Olaparib. This document synthesizes preclinical and clinical data to evaluate the performance and mechanisms of this therapeutic strategy, with a focus on its application in cancers with acquired resistance to PARP inhibitors.

Mechanism of Action: A Synergistic Approach to Overcoming Resistance

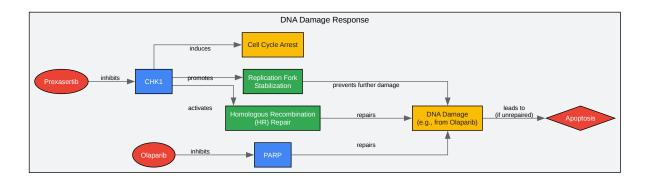
Prexasertib, a selective inhibitor of checkpoint kinase 1 (CHK1) and 2 (CHK2), and Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, exhibit a synergistic anti-tumor effect. This combination is particularly effective in cancers that have developed resistance to PARP inhibitors, often through mechanisms that restore homologous recombination (HR) repair or stabilize replication forks.

Olaparib's efficacy is rooted in its ability to trap PARP on DNA, leading to the formation of double-strand breaks (DSBs) that are cytotoxic in cancer cells with deficient HR repair, a state often caused by mutations in genes like BRCA1/2. However, some cancer cells can restore HR proficiency or stabilize replication forks, leading to resistance.

Prexasertib counters these resistance mechanisms. By inhibiting CHK1, it disrupts the cellular response to replication stress and compromises HR repair.[1][2][3] This dual action resensitizes PARP inhibitor-resistant cancer cells to Olaparib. The combination leads to



increased DNA damage, replication catastrophe, and ultimately, apoptosis in tumor cells.[3][4] [5]



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Caption: Signaling pathway of Prexasertib and Olaparib combination therapy.

Clinical Data: Phase 1 Trial in Solid Tumors

A Phase 1 clinical trial (NCT03057145) evaluated the safety and preliminary efficacy of Prexasertib and Olaparib in patients with high-grade serous ovarian cancer (HGSOC) and other advanced solid tumors, many of whom had progressed on prior PARP inhibitor therapy.[1] [2][6][7]

Efficacy in PARP Inhibitor-Resistant HGSOC

The combination therapy demonstrated promising anti-tumor activity in a heavily pre-treated patient population.



Efficacy Endpoint	Result	Citation
Partial Response (PR)	4 out of 18 (22%) patients with BRCA1-mutant, PARP inhibitor-resistant HGSOC	[1][2]
Patient Population	29 patients with advanced solid tumors, including 18 with PARP inhibitor-resistant HGSOC	[1][2]

Safety and Tolerability

The most common treatment-related adverse events were hematologic. The recommended phase 2 dose (RP2D) was established with a modified dosing schedule to manage toxicities.

Safety Profile	Citation	
Recommended Phase 2 Dose (RP2D)	Prexasertib: 70 mg/m² IV on days 1 and 15; Olaparib: 100 mg orally twice daily on days 1-5 and 15-19 of a 28-day cycle	[1][2]
Dose-Limiting Toxicities (DLTs)	Grade 3 neutropenia, Grade 3 febrile neutropenia	[1][2]
Most Common Treatment- Related Adverse Events (≥50% of patients)	Leukopenia (83%), Neutropenia (86%), Thrombocytopenia (66%), Anemia (72%)	[1][2]

Experimental Protocols Phase 1 Clinical Trial (NCT03057145)

Study Design: This was an open-label, 3+3 dose-escalation Phase 1 study.[1][2][6] The trial included a 7-day lead-in of Olaparib alone (Cycle 0) to assess pharmacokinetics and pharmacodynamics, followed by the combination therapy in 28-day cycles.[1][2]







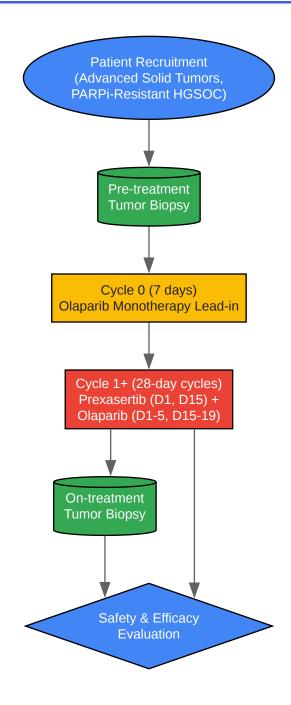
Patient Population: Patients with advanced solid tumors, with an expansion cohort for patients with BRCA-mutant HGSOC who had progressed on a prior PARP inhibitor.[1][6]

Dosing Regimen:

- Prexasertib: Administered intravenously on days 1 and 15 of each 28-day cycle.[1][2]
- Olaparib: Administered orally twice daily. An initial continuous dosing schedule was amended to an intermittent schedule (days 1-5 and 15-19) to mitigate hematologic toxicities.[1]

Pharmacodynamic Assessments: Paired tumor biopsies were taken before and after treatment to evaluate biomarkers of DNA damage and HR repair, such as RAD51 foci, γ-H2AX, pKAP1, and pRPA.[1][8]





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Caption: Workflow of the Phase 1 clinical trial of Prexasertib and Olaparib.

Preclinical Evidence

Multiple preclinical studies in high-grade serous ovarian cancer and triple-negative breast cancer models have demonstrated the synergistic activity of Prexasertib and Olaparib.[3][5][9]

Key Preclinical Findings

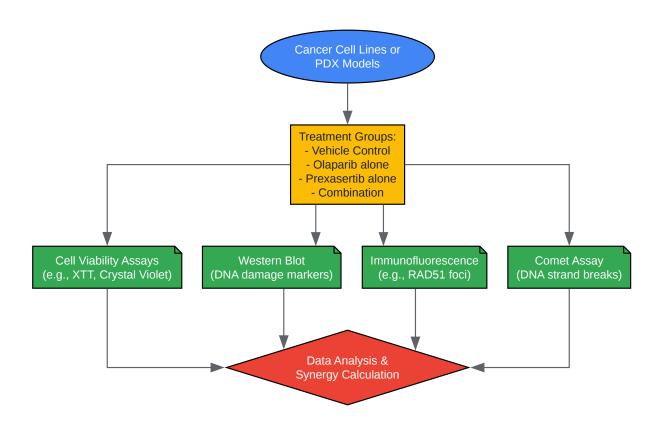


Model System	Key Findings	Citation
HGSOC Patient-Derived Xenografts (PDXs)	Prexasertib monotherapy showed anti-tumor activity. The combination with Olaparib was synergistic, producing significant tumor growth inhibition in an Olaparibresistant model.	[3][9]
HGSOC Cell Lines (including PARPi-resistant)	Prexasertib sensitized PARP inhibitor-resistant cell lines to Olaparib by compromising both HR repair and replication fork stability.	[3][4]
Triple-Negative Breast Cancer (TNBC) Cell Lines	The combination of Prexasertib and Olaparib was synergistic, leading to increased DNA strand breaks and yH2AX foci.	[5]

Representative Preclinical Experimental Workflow

Preclinical studies often involve treating cancer cell lines or PDX models with single agents and the combination to assess synergy and mechanism of action.





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Caption: A typical experimental workflow for preclinical evaluation.

Conclusion

The combination of **Prexasertib lactate** and Olaparib represents a promising strategy to overcome acquired resistance to PARP inhibitors in cancers with underlying DNA damage response deficiencies. Preclinical data strongly support the synergistic interaction between the two agents, and early clinical data have shown encouraging anti-tumor activity in a heavily pretreated patient population, albeit with notable hematologic toxicity that requires careful management. Further clinical investigation is warranted to fully define the efficacy and safety of this combination in broader patient populations.

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